molecular formula C30H36N2O2 B15006894 N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide

N,N'-bis(4-tert-butylbenzyl)benzene-1,3-dicarboxamide

Cat. No.: B15006894
M. Wt: 456.6 g/mol
InChI Key: JILUPBVSIWRNAN-UHFFFAOYSA-N
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Description

N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C28H43N It is characterized by the presence of two tert-butylphenyl groups attached to a benzene-1,3-dicarboxamide core

Properties

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

1-N,3-N-bis[(4-tert-butylphenyl)methyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C30H36N2O2/c1-29(2,3)25-14-10-21(11-15-25)19-31-27(33)23-8-7-9-24(18-23)28(34)32-20-22-12-16-26(17-13-22)30(4,5)6/h7-18H,19-20H2,1-6H3,(H,31,33)(H,32,34)

InChI Key

JILUPBVSIWRNAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-tert-butylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to yield the desired dicarboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring or the amide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-BIS[(4-TERT-BUTYLPHENYL)METHYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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